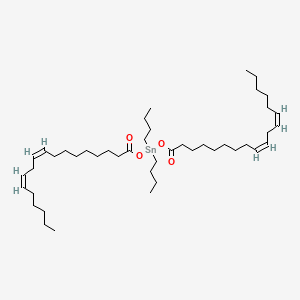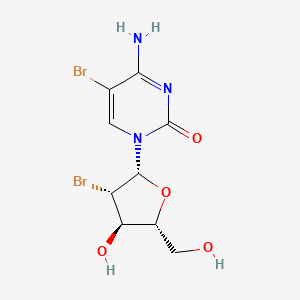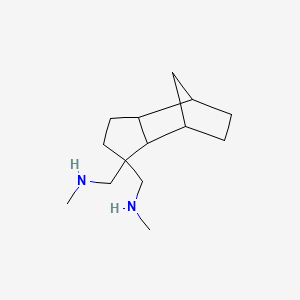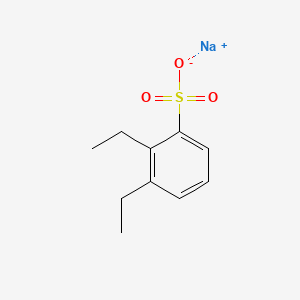
Sodium diethylbenzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium diethylbenzenesulphonate is an organic compound with the chemical formula C10H13NaO3S. It is a sodium salt of diethylbenzenesulfonic acid and is commonly used as a surfactant in various industrial applications. This compound is known for its ability to lower the surface tension of water, making it an effective agent in cleaning and emulsifying processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium diethylbenzenesulphonate is typically synthesized through the sulfonation of diethylbenzene. The process involves the reaction of diethylbenzene with sulfur trioxide or concentrated sulfuric acid, resulting in the formation of diethylbenzenesulfonic acid. This intermediate is then neutralized with sodium hydroxide to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The sulfonation reaction is carried out in large reactors, and the resulting sulfonic acid is neutralized with sodium hydroxide in a controlled environment to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium diethylbenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium nitrite and hydrochloric acid are employed in diazotization reactions.
Major Products: The major products formed from these reactions include sulfonic acids, sulfinates, and various substituted aromatic compounds .
Applications De Recherche Scientifique
Sodium diethylbenzenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in cell lysis buffers and protein extraction protocols.
Medicine: It is used in the formulation of certain pharmaceutical products as an emulsifying agent.
Industry: this compound is widely used in the production of detergents, emulsifiers, and dispersants
Mécanisme D'action
The primary mechanism of action of sodium diethylbenzenesulphonate is its ability to reduce surface tension. This property allows it to disrupt the interactions between molecules at the surface of liquids, leading to the formation of micelles. These micelles can encapsulate hydrophobic substances, making them soluble in water. This mechanism is crucial in its applications as a surfactant and emulsifying agent .
Comparaison Avec Des Composés Similaires
Sodium dodecylbenzenesulfonate: Another widely used surfactant with a longer alkyl chain.
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in various industrial applications.
Uniqueness: Sodium diethylbenzenesulphonate is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring moderate surfactant strength and solubility .
Propriétés
Numéro CAS |
43145-62-6 |
|---|---|
Formule moléculaire |
C10H13NaO3S |
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
sodium;2,3-diethylbenzenesulfonate |
InChI |
InChI=1S/C10H14O3S.Na/c1-3-8-6-5-7-10(9(8)4-2)14(11,12)13;/h5-7H,3-4H2,1-2H3,(H,11,12,13);/q;+1/p-1 |
Clé InChI |
SKJRBEMRFHEXMA-UHFFFAOYSA-M |
SMILES canonique |
CCC1=C(C(=CC=C1)S(=O)(=O)[O-])CC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


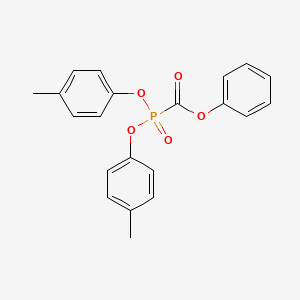
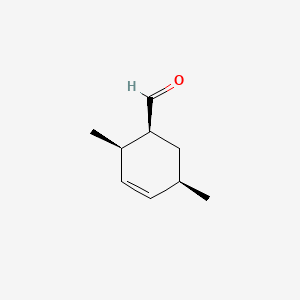
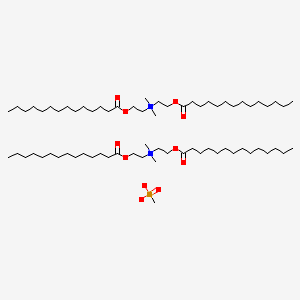
![Ethyl 5,7,7-trimethyl-1-oxaspiro[2.5]oct-4-ene-2-carboxylate](/img/structure/B12683282.png)
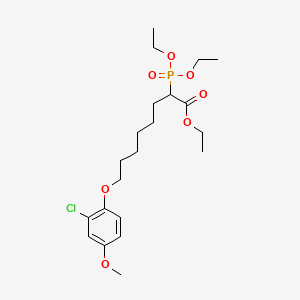
![2-[Bis(2-hydroxyethyl)amino]ethanol;2-methylphenol](/img/structure/B12683288.png)
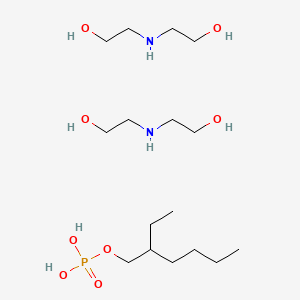
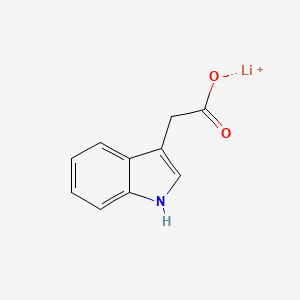
![1,2,4,5-Tetrabromo-3,6-bis[(2,4,6-tribromophenoxy)methyl]benzene](/img/structure/B12683319.png)
